molecular formula C22H23N3O5S B12453334 ethyl 4-[({(2Z)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

ethyl 4-[({(2Z)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B12453334
M. Wt: 441.5 g/mol
InChI Key: POXDQLKYMPONKU-UHFFFAOYSA-N
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Description

Ethyl 4-[({(2Z)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, a benzoate ester, and a methoxyphenyl group

Preparation Methods

The synthesis of ethyl 4-[({(2Z)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multiple steps. The synthetic route often starts with the preparation of the thiazinan ring, followed by the introduction of the methoxyphenyl group and the benzoate ester. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Ethyl 4-[({(2Z)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol, often using acidic or basic conditions.

Scientific Research Applications

Ethyl 4-[({(2Z)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential drug candidate.

    Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[({(2Z)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, activation of receptors, or interference with nucleic acid function.

Comparison with Similar Compounds

Ethyl 4-[({(2Z)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can be compared with similar compounds such as:

    Ethyl 3-[(4-methoxyphenyl)amino]benzoate: This compound lacks the thiazinan ring, which may result in different biological activity and chemical reactivity.

    Methyl 4-[(2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl)carbonyl]benzoate: The substitution of the ethyl group with a methyl group can affect the compound’s solubility and interaction with biological targets.

    4-[(2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl)carbonyl]benzoic acid: The presence of a carboxylic acid group instead of an ester can influence the compound’s acidity and reactivity.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 4-[[2-(3-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C22H23N3O5S/c1-4-30-21(28)14-8-10-15(11-9-14)23-20(27)18-13-19(26)25(2)22(31-18)24-16-6-5-7-17(12-16)29-3/h5-12,18H,4,13H2,1-3H3,(H,23,27)

InChI Key

POXDQLKYMPONKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)OC)S2)C

Origin of Product

United States

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